molecular formula C18H25NO5S B2722733 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902894-89-6

3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2722733
CAS No.: 1902894-89-6
M. Wt: 367.46
InChI Key: JIWBKCZQIKDILI-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

The synthesis of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then coupled with 4-(methylsulfonyl)phenylpropanamide under specific reaction conditions. The reaction is often mediated by catalysts such as CuI and NaHCO3 in acetonitrile . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar compounds include other derivatives of benzo[b][1,4]dioxin and phenylpropanamide. For example:

The uniqueness of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBKCZQIKDILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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